N-[(naphthalen-2-yloxy)acetyl]-beta-alanine

Medicinal Chemistry Peptidomimetic Design Conformational Analysis

This beta-amino acid conjugate features a 2-carbon carboxylic acid spacer, offering distinct hydrogen-bond geometry and conformational flexibility compared to alpha-alanine analogs. The extended scaffold is designed for CRTH2 receptor SAR studies where spatial orientation of the acidic moiety is critical (IC₅₀ ranges 23–50 nM for this class). The free carboxylate enables native conjugation to biotin, fluorophores, or solid supports without pharmacophore modification. Ideal for medicinal chemistry and plant biology auxin transport studies.

Molecular Formula C15H15NO4
Molecular Weight 273.28 g/mol
Cat. No. B12126131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(naphthalen-2-yloxy)acetyl]-beta-alanine
Molecular FormulaC15H15NO4
Molecular Weight273.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(=O)O
InChIInChI=1S/C15H15NO4/c17-14(16-8-7-15(18)19)10-20-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17)(H,18,19)
InChIKeyKCPOMCZZHDCSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine – Compound Identity and Procurement Context


N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine (C₁₅H₁₅NO₄; exact mass 273.100108 g/mol) is a synthetic N-acyl beta-amino acid conjugate combining a naphthalen-2-yloxyacetyl hydrophobic moiety with a beta-alanine backbone [1]. The compound belongs to the broader class of naphthalen-2-yloxy acetic acid derivatives, which have been investigated as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists or partial agonists for allergic and inflammatory indications [2]. Its structure positions it as a beta-amino acid analog distinct from the more common alpha-amino acid conjugates such as N-[(2-naphthyloxy)acetyl]alanine, with implications for molecular recognition, conformational flexibility, and biological target engagement .

Why N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine Cannot Be Casually Substituted with Its Alpha-Alanine Analog


Substituting N-[(naphthalen-2-yloxy)acetyl]-beta-alanine with its closest structural analog, N-[(2-naphthyloxy)acetyl]alanine, introduces a critical backbone difference: the beta-alanine scaffold positions the carboxylic acid group two carbons away from the amide nitrogen, versus one carbon in the alpha-alanine conjugate [1]. This alters hydrogen-bond donor/acceptor geometry, local conformational flexibility, and the spatial relationship between the terminal carboxylate and the naphthyloxyacetyl hydrophobic anchor . In biological contexts such as CRTH2 receptor antagonism, where naphthalene-2-yl acetic acid derivatives require specific spatial orientation of the acidic moiety for receptor engagement, even subtle backbone variations can produce large differences in binding affinity and functional activity [2]. The beta-alanine spacer also introduces an additional rotatable bond compared to directly linked naphthyloxyacetic acid, affecting entropic contributions to binding and physicochemical properties such as aqueous solubility and logP . These structural distinctions make generic interchange between alpha- and beta-amino acid conjugates scientifically unsound without explicit comparative performance data.

Quantitative Differentiation Evidence for N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine Versus Closest Analogs


Beta-Alanine vs. Alpha-Alanine Scaffold: Conformational and Hydrogen-Bonding Geometry Divergence

N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine differs from its direct structural isomer N-[(2-naphthyloxy)acetyl]alanine in the amino acid backbone. The beta-alanine scaffold introduces an ethylene spacer (-CH₂-CH₂-) between the amide nitrogen and the carboxylic acid carbon, versus the methylene spacer (-CH(CO₂H)-) in alpha-alanine [1]. This structural difference results in: (i) an additional skeletal atom between the amide and carboxylate groups, extending the acid moiety approximately 1.2–1.5 Å further from the amide linkage compared to the alpha-analog; (ii) elimination of the alpha-carbon chiral center present in the alanine conjugate, removing stereochemical complexity; and (iii) altered hydrogen-bonding geometry where the beta-alanine carboxylate can adopt conformations not accessible to the alpha-amino acid scaffold . These geometric differences are directly relevant to receptor pharmacophore models where the carboxylic acid position relative to the naphthalene hydrophobic core determines binding affinity [2].

Medicinal Chemistry Peptidomimetic Design Conformational Analysis

Physicochemical Property Profile: Computed LogP and Aqueous Solubility Comparison

Computed physicochemical properties for the alpha-alanine analog N-[(2-naphthyloxy)acetyl]alanine provide a reference baseline: LogP = 2.70 and LogSW = -3.50 . The beta-alanine conjugate N-[(naphthalen-2-yloxy)acetyl]-beta-alanine, while sharing the identical molecular formula (C₁₅H₁₅NO₄, MW 273), is predicted to exhibit a moderately lower LogP due to the increased exposure of the polar carboxylic acid and amide groups in the extended beta-alanine backbone, which reduces overall hydrophobicity relative to the more compact alpha-alanine scaffold [1]. Using standard fragment-based LogP calculation methods (e.g., CLogP), the beta-alanine conjugate is estimated to have a LogP approximately 0.3–0.5 units lower than the alpha-alanine analog, translating to roughly 2–3× higher aqueous solubility at equimolar concentrations [1]. This difference, while modest, can be consequential for bioassay conditions requiring specific DMSO/aqueous solvent ratios or for in vivo formulations where solubility-limited absorption is a concern [2].

ADME Prediction Physicochemical Profiling Compound Library Screening

Naphthyloxyacetyl Moiety as a Pharmacophoric Element in CRTH2 Antagonist Design

The naphthalen-2-yloxyacetyl substructure present in N-[(naphthalen-2-yloxy)acetyl]-beta-alanine maps directly onto the core pharmacophore of substituted naphthalene-2-yl acetic acids claimed as CRTH2 antagonists in U.S. Patent 8,188,090 B2 [1]. In this patent series, compounds bearing the naphthalen-2-yloxyacetic acid motif demonstrated CRTH2 antagonist activity with reported IC₅₀ values in the range of 23–50 nM in human CRTH2 receptor assays (FLIPR calcium flux and eosinophil shape change) [2]. The beta-alanine conjugate specifically extends this pharmacophore with an amino acid side chain that can serve as a handle for further derivatization, bioconjugation, or affinity tag attachment without ablating the core naphthyloxyacetic acid recognition element [1]. In contrast, simpler analogs such as 2-naphthyloxyacetic acid itself (CAS 120-23-0) lack the amide functionality and amino acid backbone, limiting their utility to plant growth regulator applications [3].

CRTH2 Antagonist GPCR Pharmacology Allergic Inflammation

Rotatable Bond Count and Conformational Entropy: Impact on Target Binding

N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine possesses 6 rotatable bonds (O-CH₂-C(O)-NH-CH₂-CH₂-CO₂H backbone plus the naphthyl-O bond), compared to 5 rotatable bonds in N-[(2-naphthyloxy)acetyl]alanine . The additional rotatable bond in the beta-alanine scaffold increases the conformational entropy penalty upon receptor binding by approximately 0.7–1.2 kcal/mol (estimated at ~0.7 kcal/mol per frozen rotor at 298 K) [1]. However, this same flexibility may enable the beta-alanine conjugate to access binding conformations that the more constrained alpha-alanine analog cannot adopt, potentially engaging different receptor subsites or accommodating subtle variations in the CRTH2 binding pocket geometry [2]. The net effect on binding affinity cannot be predicted a priori and must be determined experimentally.

Ligand Efficiency Conformational Analysis Molecular Recognition

Recommended Application Scenarios for N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine Based on Differentiation Evidence


CRTH2 Antagonist Lead Optimization: Scaffold Diversification via Beta-Amino Acid Conjugation

For medicinal chemistry programs targeting CRTH2-mediated allergic inflammation (asthma, atopic dermatitis, allergic rhinitis), N-[(naphthalen-2-yloxy)acetyl]-beta-alanine provides a beta-amino acid scaffold alternative to alpha-amino acid conjugates [1]. The extended carboxylic acid placement (2-carbon vs. 1-carbon spacer) may engage different residues within the CRTH2 orthosteric or allosteric binding site, as the naphthalene-2-yl acetic acid pharmacophore class exhibits IC₅₀ values in the 23–50 nM range against human CRTH2 [2]. The absence of an alpha stereocenter simplifies synthesis and eliminates the need for chiral separation, while the free carboxylate can be used for salt formation, prodrug design, or bioconjugation.

Chemical Probe Development: Conjugation-Ready CRTH2 Ligand Scaffold

The beta-alanine carboxylic acid terminus serves as a native conjugation handle for attaching affinity tags (biotin), fluorescent reporters (BODIPY, fluorescein), or solid-phase linkers without modifying the naphthyloxyacetyl pharmacophore core [1]. This contrasts with simpler naphthyloxyacetic acid derivatives (e.g., 2-naphthyloxyacetic acid, CAS 120-23-0) which lack a functionalizable amino acid extension and are limited to plant growth regulation applications [3]. The predicted moderate LogP (~2.2–2.4) and improved aqueous solubility relative to the alpha-alanine analog support its use in biochemical assay formats requiring compound solubility at 10–100 μM.

Compound Library Screening: Beta-Amino Acid Scaffold for Fragment-Based and Diversity-Oriented Screening

N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine represents a scaffold blending a privileged hydrophobic naphthalene fragment with a flexible beta-amino acid linker, offering 6 rotatable bonds versus 5 in the alpha-alanine analog . This increased conformational flexibility, while imposing an estimated ~0.7–1.2 kcal/mol entropy penalty upon binding, may allow the compound to productively engage targets with extended or shallow binding pockets that cannot accommodate the more constrained alpha-amino acid geometry [4]. Screening libraries incorporating this scaffold may capture hits missed by collections limited to alpha-amino acid conjugates or rigid naphthalene derivatives.

Plant Growth Regulator Research: Structural Analog of 2-Naphthyloxyacetic Acid with Modified Bioactivity Profile

2-Naphthyloxyacetic acid is an established synthetic auxin used to regulate fruit set and root growth in tomatoes, apples, and grapes [3]. The beta-alanine conjugate N-[(naphthalen-2-yloxy)acetyl]-beta-alanine represents an amidated derivative that may exhibit altered phloem mobility, metabolic stability, or auxin receptor subtype selectivity compared to the parent acid [1]. This compound is suitable for structure-activity relationship studies exploring how amino acid conjugation modulates the potency, transport, and tissue-specific effects of synthetic auxins in plant biology research.

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